N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide
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Overview
Description
The compound is a derivative of benzylpiperidine, a class of compounds known for their wide range of biological activities . Benzylpiperidine derivatives are often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving benzylpiperidine derivatives can be complex and varied, depending on the specific compound and the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperidine derivatives can vary widely. For example, one such compound has a molecular weight of 490.65 and is stored at 2-8°C .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Sulfonamide derivatives, including structures similar to "N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide", have been extensively studied for their potential in drug development. For instance, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists show potential applications in the prevention of human HIV-1 infection. These small molecular antagonists highlight the chemical's role in targeting preparations for medicinal purposes (Cheng De-ju, 2015).
Antibacterial and Antifungal Activities
Research into synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides demonstrated potent antibacterial agents and moderate to weak enzyme inhibitors. This finding suggests that similar sulfonamide compounds could be explored for their antibacterial and anti-enzymatic potential against various bacterial strains and enzymes, respectively (M. Abbasi et al., 2015).
Mechanism of Action
Target of Action
N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide is a compound that primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The interaction of this compound with its target, acetylcholinesterase, results in the inhibition of this enzyme . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and enhancing cholinergic transmission.
Biochemical Pathways
The action of this compound affects the cholinergic pathway. By inhibiting acetylcholinesterase, the compound prevents the degradation of acetylcholine, leading to an increase in the stimulation of cholinergic neurons . This can have downstream effects on various physiological processes controlled by the cholinergic system, including memory and cognition.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission. By increasing the availability of acetylcholine in the synaptic cleft, the compound can potentiate the signaling of neurons in the cholinergic system .
Safety and Hazards
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-2-18-8-10-21(11-9-18)26(24,25)22-16-19-12-14-23(15-13-19)17-20-6-4-3-5-7-20/h3-11,19,22H,2,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQCAJDXSXJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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